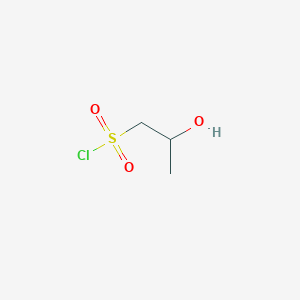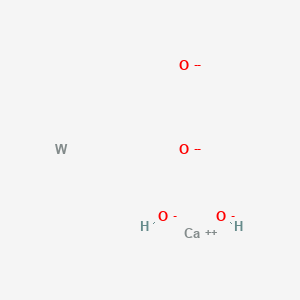
Calcium tungsten oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium tungsten oxide is a compound that combines calcium and tungsten with oxygen. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as a luminophore and has significant potential in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium tungsten oxide can be synthesized through various methods. One common approach involves the thermal decomposition of calcium carbonate and tungsten trioxide. The reaction typically occurs at high temperatures in a controlled atmosphere to ensure the formation of the desired compound. Another method involves the precipitation of calcium and tungsten salts followed by calcination to obtain the oxide form .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale calcination processes. This involves heating a mixture of calcium carbonate and tungsten trioxide in a kiln at high temperatures. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of oxygen vacancies .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen, oxygen, and various acids and bases. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to achieve the desired outcomes .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxides of tungsten, while reduction reactions can yield lower oxides or elemental tungsten .
Applications De Recherche Scientifique
Calcium tungsten oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including photocatalysis and electrochemical processes . In industry, it is used in the production of electrochromic devices, gas sensors, and energy-related applications .
Mécanisme D'action
The mechanism of action of calcium tungsten oxide involves its unique electronic structure and the presence of oxygen vacancies. These vacancies play a crucial role in the compound’s ability to participate in various chemical reactions. The compound’s electronic structure allows it to absorb light and convert it into heat, making it useful in photothermal applications . Additionally, the oxygen vacancies facilitate the transport of ions and electrons, enhancing its catalytic properties .
Comparaison Avec Des Composés Similaires
Calcium tungsten oxide can be compared to other tungsten oxides, such as tungsten trioxide and tungsten dioxide. While all these compounds share some common properties, this compound is unique due to the presence of calcium, which influences its structure and reactivity . Similar compounds include:
- Tungsten trioxide (WO3)
- Tungsten dioxide (WO2)
- Nonstoichiometric tungsten oxides (e.g., WO2.72, WO2.8)
These compounds differ in their stoichiometry and the presence of oxygen vacancies, which affect their properties and applications.
Propriétés
Formule moléculaire |
CaH2O4W-4 |
|---|---|
Poids moléculaire |
289.93 g/mol |
Nom IUPAC |
calcium;oxygen(2-);tungsten;dihydroxide |
InChI |
InChI=1S/Ca.2H2O.2O.W/h;2*1H2;;;/q+2;;;2*-2;/p-2 |
Clé InChI |
ZIHYWZKYXGPMEO-UHFFFAOYSA-L |
SMILES canonique |
[OH-].[OH-].[O-2].[O-2].[Ca+2].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



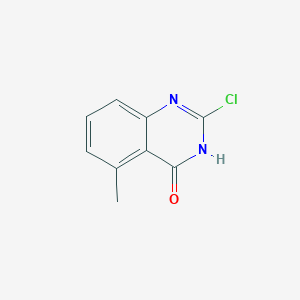
![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)
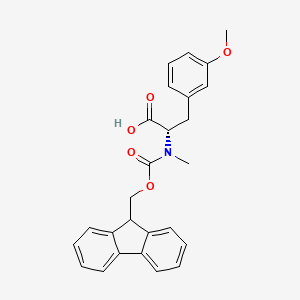


![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
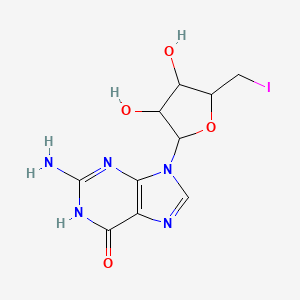
![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)
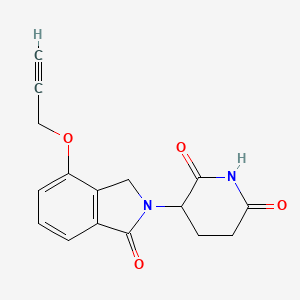
![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)

![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)
